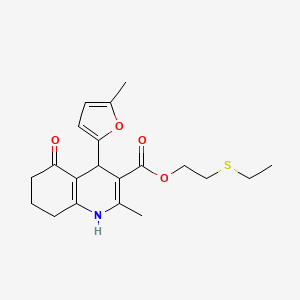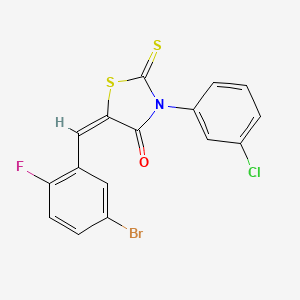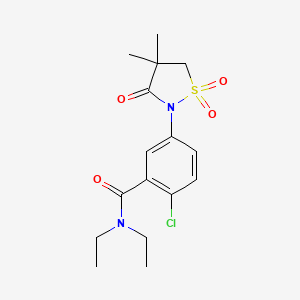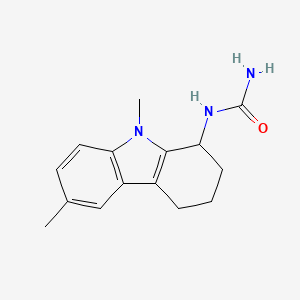
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate, also known as MTT, is a commonly used assay reagent in scientific research. It is a yellow tetrazolium salt that is widely used in cell viability assays to determine the number of viable cells in a given sample. MTT is a popular choice for this purpose due to its high sensitivity, low toxicity, and ease of use.
Mechanism of Action
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The formazan product can be quantified using a spectrophotometer, allowing researchers to determine the number of viable cells in a given sample.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is its high sensitivity, which allows for the detection of even small changes in cell viability. It is also easy to use and can be adapted for use with a variety of cell types. However, 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate assays can be time-consuming and require specialized equipment, such as a spectrophotometer. Additionally, 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate assays are not suitable for use with all cell types and may produce false results in certain situations.
Future Directions
There are several potential future directions for 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate research. One area of interest is the development of new methods for 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate synthesis that are more efficient and cost-effective. Another area of interest is the development of new 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate-based assays that can be used to assess other aspects of cell function, such as apoptosis or oxidative stress. Additionally, there is interest in exploring the use of 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate in combination with other assay reagents to improve the accuracy and sensitivity of cell viability assays.
Synthesis Methods
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate can be synthesized using a variety of methods, including the reaction of 2,5-dimethylthiazolium chloride with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The resulting product is then treated with butane sulfonic acid to produce 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate.
Scientific Research Applications
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is widely used in scientific research to assess cell viability and proliferation. It is commonly used in drug discovery and toxicology studies, as well as in cancer research. 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate assays are also used to evaluate the cytotoxicity of various compounds and to assess the effects of different treatments on cell growth and survival.
properties
IUPAC Name |
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-4-5-13-12(8-9)14(11(3)18-13)7-6-10(2)19(15,16)17/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADRIRJKGAPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=[N+]2CCC(C)S(=O)(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5128624.png)
![N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5128635.png)
![2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5128636.png)
![4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5128646.png)

![N-(4-iodophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5128659.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128663.png)
![3,5-dimethyl-4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B5128668.png)
![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)
![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
